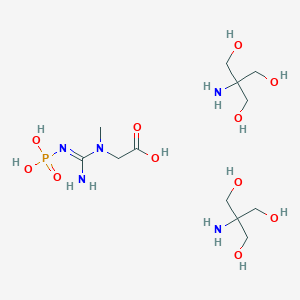

Phosphocreatine di(tris) salt

Description

Historical Context of Creatine (B1669601) and Phosphocreatine (B42189) Research

The journey to understanding phosphocreatine began with the discovery of creatine itself. In 1832, French chemist Michel Eugène Chevreul first identified creatine in meat extracts. Nearly a century of research followed, gradually revealing its importance in muscle metabolism. A pivotal moment arrived in 1927 when two independent research groups, Grace and Philip Eggleton at the University of Cambridge, and Cyrus Fiske and Yellapragada Subbarow at Harvard Medical School, discovered phosphocreatine (PCr), also known as creatine phosphate (B84403). sigmaaldrich.comnih.gov Their work demonstrated that a significant portion of muscle phosphate was not inorganic but was bound to creatine. nih.gov

Further investigations by scientists like David Nachmansohn, working at the Kaiser Wilhelm Institute, helped to elucidate the crucial role of phosphocreatine in the cell. sigmaaldrich.com Subsequent research in the 1960s identified the enzyme creatine kinase (CK) and its function in catalyzing the reversible transfer of a phosphate group from phosphocreatine to adenosine (B11128) diphosphate (B83284) (ADP) to generate adenosine triphosphate (ATP). smolecule.com This established that ATP is directly consumed during muscle contraction, while phosphocreatine acts as a rapid reserve to replenish it. smolecule.com The development of the muscle biopsy technique in 1968 and later, nuclear magnetic resonance (NMR) spectroscopy, provided powerful tools to study the dynamics of creatine and phosphocreatine in living muscle tissue. scientificlabs.com

Overview of the Cellular Phosphagen System

The phosphagen system, also referred to as the ATP-CP or ATP-PCr system, is the most immediate source of energy for cellular work, particularly during short bursts of high-intensity activity. scbt.comnih.gov This system is comprised of cellular ATP and phosphocreatine. nih.gov Tissues with high and fluctuating energy demands, such as skeletal muscle and the brain, rely heavily on this system. sigmaaldrich.comnih.gov In fact, muscle cells contain two to four times more phosphocreatine than ATP. nih.gov

The core of the phosphagen system is a reversible reaction catalyzed by creatine kinase. krackeler.com During periods of intense energy demand, when ATP is rapidly hydrolyzed to ADP and inorganic phosphate (Pi) to fuel processes like muscle contraction, the concentration of ADP rises. scbt.com This increase in ADP signals the need for rapid ATP resynthesis. Creatine kinase then facilitates the transfer of a high-energy phosphate group from phosphocreatine to ADP, quickly regenerating ATP. scbt.comsmolecule.com This process allows for the maintenance of ATP levels for the initial 8 to 10 seconds of maximal exertion. nih.gov

Conversely, during periods of rest or low energy demand, when ATP is plentifully generated through slower processes like oxidative phosphorylation, the reverse reaction occurs. Creatine kinase catalyzes the transfer of a phosphate group from ATP to creatine, replenishing the phosphocreatine stores. In this way, phosphocreatine acts as a temporal and spatial energy buffer, ensuring that ATP is available where and when it is needed most. sigmaaldrich.com The phosphagen system's ability to rapidly regenerate ATP without the need for oxygen (anaerobically) makes it indispensable for immediate, powerful movements. nih.gov

Structure

2D Structure

Propriétés

IUPAC Name |

2-amino-2-(hydroxymethyl)propane-1,3-diol;2-[methyl-(N'-phosphonocarbamimidoyl)amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N3O5P.2C4H11NO3/c1-7(2-3(8)9)4(5)6-13(10,11)12;2*5-4(1-6,2-7)3-8/h2H2,1H3,(H,8,9)(H4,5,6,10,11,12);2*6-8H,1-3,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPPBKCOGWJTQMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)C(=NP(=O)(O)O)N.C(C(CO)(CO)N)O.C(C(CO)(CO)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H32N5O11P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Core Biochemical Functions of Phosphocreatine

Role as a High-Energy Phosphate (B84403) Reservoir

Phosphocreatine (B42189) serves as a rapidly mobilizable reserve of high-energy phosphate bonds, particularly in tissues with high and fluctuating energy demands, such as skeletal muscle, the heart, and the brain. wikipedia.orgresearchgate.netdrugbank.com The concentration of PCr in these tissues is significantly higher than that of ATP, often by a factor of three to four. This substantial reservoir allows for the immediate replenishment of ATP when energy expenditure suddenly increases.

The energy stored within the phosphoanhydride bond of phosphocreatine is readily available for cellular work. The hydrolysis of this bond releases a significant amount of free energy, which is harnessed to re-phosphorylate adenosine (B11128) diphosphate (B83284) (ADP) back to ATP. csjmu.ac.in This function is critical during the initial moments of intense activity, before other, slower metabolic pathways like glycolysis and oxidative phosphorylation can ramp up to meet the energy demand. testbook.com

| Tissue | Key Function of Phosphocreatine Reservoir |

| Skeletal Muscle | Provides immediate energy for contraction during the first few seconds of intense exercise. wikipedia.orgtestbook.com |

| Heart (Myocardium) | Maintains a constant supply of ATP for continuous cardiac muscle contraction. wikipedia.org |

| Brain | Supports neuronal activity and protects against ischemic damage by providing a rapid energy source. wikipedia.orgnih.gov |

Mechanisms of Adenosine Triphosphate (ATP) Regeneration

The primary mechanism by which phosphocreatine regenerates ATP is through a reversible reaction catalyzed by the enzyme creatine (B1669601) kinase (CK). wikipedia.orgnih.gov When cellular ATP levels decrease and ADP levels rise, the equilibrium of the creatine kinase reaction shifts to favor the transfer of a phosphate group from phosphocreatine to ADP, thus forming ATP and free creatine (Cr). patsnap.com

The reaction is as follows:

Phosphocreatine + ADP + H⁺ ↔ ATP + Creatine

This reaction is extremely rapid, making the phosphocreatine system the fastest way for a cell to regenerate ATP. drugbank.com The efficiency of this system ensures that ATP concentrations are maintained at a relatively stable level, even during sudden bursts of high-energy demand. harvard.edu Conversely, during periods of rest or low energy demand when ATP is abundant, the reaction proceeds in the reverse direction, replenishing the phosphocreatine stores. wikipedia.org

Function as a Temporal Energy Buffer

The phosphocreatine system acts as a crucial temporal energy buffer, effectively bridging the gap between the immediate need for ATP and the slower, more sustainable energy production from glycolysis and oxidative phosphorylation. researchgate.neteinstein.br During the onset of high-intensity exercise, for instance, the demand for ATP can increase more than 100-fold in a matter of seconds. physiology.org The phosphocreatine reservoir is depleted within the first 5-10 seconds of maximal effort, providing the necessary energy until other metabolic pathways can fully activate. csjmu.ac.in

This buffering capacity is essential for preventing a significant drop in the ATP/ADP ratio, which could otherwise impair cellular function. physiology.orgplos.org By maintaining a stable ATP supply, the phosphocreatine system ensures that cellular processes, such as muscle contraction and ion pumping, can continue uninterrupted during rapid changes in energy demand. tennessee.edu

Role as a Spatial Energy Transport Carrier: The Creatine Kinase/Phosphocreatine Shuttle

Beyond its role as a temporal buffer, the phosphocreatine system also functions as a spatial energy transport system, often referred to as the creatine kinase/phosphocreatine shuttle. researchgate.netnih.govredalyc.org This shuttle facilitates the transfer of high-energy phosphate from the sites of ATP production (mitochondria) to the sites of ATP utilization (e.g., myofibrils, ion pumps). wikipedia.orgnih.gov

The shuttle involves different isoforms of creatine kinase located in specific cellular compartments. Mitochondrial creatine kinase (mtCK) utilizes newly synthesized ATP within the mitochondria to produce phosphocreatine. wikipedia.orgnih.gov This phosphocreatine then diffuses through the cytosol to areas of high energy demand, where cytosolic creatine kinase isoforms, functionally coupled to ATP-consuming enzymes, catalyze the reverse reaction to regenerate ATP locally. wikipedia.orgnih.gov The resulting free creatine then diffuses back to the mitochondria to be re-phosphorylated, completing the cycle. nih.gov This shuttle is particularly important in large, polar cells like muscle fibers and neurons, where the diffusion of ATP itself might be too slow to meet the energy demands at distant locations. nih.govresearchgate.net

| Component | Location | Function in the Shuttle |

| Mitochondrial Creatine Kinase (mtCK) | Mitochondrial intermembrane space | Produces phosphocreatine from mitochondrial ATP. wikipedia.orgnih.gov |

| Phosphocreatine (PCr) | Cytosol | Diffuses from mitochondria to sites of ATP use. nih.gov |

| Cytosolic Creatine Kinase (CK) | Coupled to ATPases (e.g., in myofibrils) | Regenerates ATP locally from phosphocreatine. wikipedia.orgnih.gov |

| Creatine (Cr) | Cytosol | Diffuses back to the mitochondria. nih.gov |

The Creatine Kinase Ck System in Phosphocreatine Metabolism

Enzymatic Catalysis of Phosphocreatine (B42189) Synthesis and Dephosphorylation

The synthesis and breakdown of phosphocreatine are catalyzed by the enzyme creatine (B1669601) kinase (CK), also known as creatine phosphokinase (CPK). biovendor.comwikipedia.org This reversible reaction involves the transfer of a phosphoryl group from adenosine (B11128) triphosphate (ATP) to creatine, resulting in the formation of phosphocreatine (PCr) and adenosine diphosphate (B83284) (ADP). wikipedia.orgnih.gov Conversely, when energy is required, CK catalyzes the transfer of the phosphate (B84403) group from PCr to ADP to regenerate ATP. nih.govwikipedia.org This process is crucial for maintaining a ready reserve of high-energy phosphates. wikipedia.org

The enzymatic synthesis of phosphocreatine can be achieved in industrial settings by utilizing creatine kinase extracted from animal muscle. This process involves reacting ATP and creatine under optimal conditions for the enzyme, followed by separation and purification of the resulting phosphocreatine. google.com

Creatine Kinase Reaction Equilibrium

The creatine kinase reaction is a reversible equilibrium reaction. redalyc.org The thermodynamic and kinetic parameters of this reaction have been studied using techniques like 31P NMR spectroscopy. nih.govtau.ac.il The apparent equilibrium constant (K'app) of the reaction is influenced by factors such as pH, temperature, and the concentration of free magnesium ions (Mg2+). researchgate.netgithub.io

For instance, at 35°C and pH 8.2 with excess Mg2+, the apparent equilibrium constant for the formation of ATP was determined to be 3.5 x 10^9 M-1. nih.govtau.ac.il The equilibrium of the CK reaction is vital for buffering the cellular ATP/ADP ratio, especially during periods of high energy demand. plos.org Hydrogen ions are potent inhibitors of creatine kinase, meaning that a lower pH can significantly hinder the resynthesis of phosphocreatine. redalyc.org

Isoforms of Creatine Kinase and Their Characteristics

Creatine kinase exists in several distinct isoforms, which are categorized based on their subcellular localization and tissue distribution. redalyc.org These isoforms are encoded by separate genes and exhibit different structural and functional properties. d-nb.info The main categories are cytosolic and mitochondrial isoforms. wikipedia.org

Cytosolic Isoforms (M, B, MM, MB, BB)

The cytosolic isoforms of creatine kinase are dimers composed of two types of subunits: M (muscle type) and B (brain type). wikipedia.orgnih.gov These subunits combine to form three different isoenzymes:

MM-CK: Predominantly found in skeletal muscle, comprising about 98% of the total CK activity in this tissue. biovendor.comwikipedia.org

MB-CK: Primarily expressed in cardiac muscle, making up 25-30% of the CK activity in the heart. biovendor.comwikipedia.org

BB-CK: The main isoform in brain and smooth muscle tissue. wikipedia.orgredalyc.org

These cytosolic isoenzymes are strategically located at sites of high ATP consumption, where they act to regenerate ATP locally. wikipedia.org For example, MM-CK is specifically associated with the M-band of the sarcomere in muscle cells. nih.gov The different isoforms exhibit postsynthetic modifications, leading to further sub-isoforms (e.g., MM3, MM2, MM1, MB2, and MB1) which can be separated by their electrophoretic mobility. researchgate.net

| Isoform | Primary Tissue Distribution | Subunit Composition |

| MM-CK | Skeletal Muscle | Two M subunits |

| MB-CK | Cardiac Muscle | One M and one B subunit |

| BB-CK | Brain, Smooth Muscle | Two B subunits |

Table 1: Characteristics of Cytosolic Creatine Kinase Isoforms. This table summarizes the primary tissue distribution and subunit composition of the main cytosolic CK isoenzymes.

Mitochondrial Isoforms (Mi-CK, Sarcomeric Mt-CK, Ubiquitous Mt-CK)

Mitochondrial creatine kinase (Mi-CK or MtCK) is located in the mitochondrial intermembrane space. creative-enzymes.com There are two main isoforms of Mi-CK, encoded by separate genes:

Sarcomeric Mt-CK (sMtCK): Expressed specifically in sarcomeric muscles like the heart and skeletal muscle. nih.govpublicationslist.org Its expression is dramatically upregulated after birth in these tissues. nih.gov

Ubiquitous Mt-CK (uMtCK): Found in a variety of tissues, including the brain, intestine, and kidney. redalyc.orgpublicationslist.org In the human brain, uMtCK is exclusively expressed in neurons. nih.gov

Functionally, Mi-CK exists as octamers that can bind to and crosslink mitochondrial membranes. biovendor.compublicationslist.org This structure is crucial for its role in the phosphocreatine shuttle. publicationslist.org The octameric structure of both sMtCK and uMtCK has been determined by X-ray crystallography. wikipedia.orgpublicationslist.org

| Isoform | Primary Tissue Distribution | Key Characteristics |

| Sarcomeric Mt-CK (sMtCK) | Heart, Skeletal Muscle | Expression is developmentally regulated and tissue-specific. nih.gov |

| Ubiquitous Mt-CK (uMtCK) | Brain, Intestine, Kidney | Exclusively expressed in neurons in the human brain. nih.gov |

Table 2: Characteristics of Mitochondrial Creatine Kinase Isoforms. This table outlines the primary tissue distribution and key features of the mitochondrial CK isoenzymes.

Subcellular Compartmentation and Functional Coupling

The different isoforms of creatine kinase are not randomly distributed within the cell but are localized in specific subcellular compartments. nih.govoup.com This compartmentation is essential for the efficient functioning of the phosphocreatine circuit, which facilitates the transport of high-energy phosphates from sites of production (mitochondria) to sites of utilization (e.g., myofibrils, ion pumps). regulations.govnih.gov

Cytosolic CK isoforms are often found associated with ATP-consuming processes. nih.gov For example, in the brain, BB-CK is associated with ion transport pumps. redalyc.org This close proximity allows for the immediate regeneration of ATP at the site of its hydrolysis. nih.gov

Coupling with Mitochondrial Oxidative Phosphorylation

Mitochondrial creatine kinase is functionally coupled to oxidative phosphorylation. nih.govfrontiersin.org This coupling occurs at the inner mitochondrial membrane, where Mi-CK interacts with the adenine (B156593) nucleotide translocase (ANT), also known as the ATP-ADP translocase. d-nb.infofrontiersin.org This interaction allows for the direct channeling of newly synthesized ATP from the mitochondrial matrix to Mi-CK for the synthesis of phosphocreatine. d-nb.info

The phosphocreatine then diffuses out of the mitochondria into the cytosol, where it can be used by cytosolic CK isoforms to regenerate ATP at sites of energy demand. creative-enzymes.com This process, known as the phosphocreatine shuttle or circuit, is a key mechanism for maintaining cellular energy homeostasis. wikipedia.orgplos.org The efficiency of this coupling can be assessed by measuring creatine-stimulated mitochondrial respiration. frontiersin.orgresearchgate.net Studies have shown that even in the absence of sMtCK, cytosolic MM-CK can relocate to the outer mitochondrial membrane and maintain a degree of coupling with oxidative phosphorylation. nih.gov

Coupling with Cytosolic ATP-Consuming Processes (e.g., Myofibrillar ATPases, Ion Pumps)

A significant feature of the CK/PCr system is the functional coupling of cytosolic CK isoenzymes with major ATP-consuming processes. This ensures efficient, in-situ ATP regeneration, maintaining a high local ATP/ADP ratio, which is crucial for the thermodynamic efficiency of ATPase reactions. publicationslist.orgnih.gov

Myofibrillar ATPases

In striated muscle, the muscle-specific isoform of creatine kinase (MM-CK) is structurally associated with the M-band of the myofibrils. publicationslist.orgnih.gov This specific localization places the enzyme in immediate proximity to the myosin ATPase, the enzyme that hydrolyzes ATP to power muscle contraction. nih.gov The close association allows for the direct rephosphorylation of ADP produced during the power stroke of the myosin heads. nih.gov This tight coupling ensures that the myosin ATPase has a readily available supply of ATP, which is essential to sustain normal contractile force and velocity, even during periods of intense activity. nih.govnih.gov Research has shown that this localized ATP regeneration by myofibrillar CK is critical for maintaining not only tension but also normal calcium sensitivity and relaxation kinetics. nih.gov The mechanism is more than simply preventing ADP accumulation; it suggests a direct channeling of ATP from CK to the ATPase. publicationslist.orgnih.gov

Interactive Table 1: Components of Functional Coupling at the Myofibril

| Component | Location | Function | Significance |

| Myosin ATPase | Myosin Heads (Thick Filaments) | Hydrolyzes ATP to power muscle contraction and cross-bridge cycling. | The primary consumer of ATP during muscle activity. |

| MM-Creatine Kinase | Sarcomeric M-Band | Catalyzes the regeneration of ATP from PCr and ADP. | Provides localized ATP to the myosin ATPase. nih.gov |

| Phosphocreatine (PCr) | Cytosol | Diffuses from mitochondria to the M-band, carrying high-energy phosphate. | The substrate for local ATP regeneration. |

| Creatine (Cr) | Cytosol | Product of the CK reaction; diffuses back to mitochondria to be re-phosphorylated. | Signals mitochondrial ATP production. nih.gov |

Ion Pumps

The CK system is also functionally coupled to various ATP-dependent ion pumps, which are vital for maintaining cellular ion gradients and excitability. This is particularly important for the sarcoplasmic reticulum (SR) Ca²⁺-ATPase (SERCA) and the plasma membrane Na⁺/K⁺-ATPase. publicationslist.orgnih.gov

Ca²⁺-ATPase: In muscle cells, MM-CK is associated with the SR membrane. It provides the necessary ATP for the SERCA pump to transport calcium ions from the cytosol back into the SR, a process essential for muscle relaxation. ru.nl

Na⁺/K⁺-ATPase: CK is also coupled with the Na⁺/K⁺-ATPase in the plasma membrane of various cells, including those in smooth muscle, brain, and kidney. nih.govnih.gov This ensures the pump has sufficient energy to maintain the electrochemical gradients of sodium and potassium across the cell membrane, which is fundamental for processes like nerve impulse transmission and nutrient transport.

This colocalization of CK with ATPases creates microcompartments where ATP is regenerated and immediately utilized, preventing depletion of the local ATP pool and accumulation of inhibitory ADP. nih.gov

Regulatory Mechanisms of Creatine Kinase Activity

The activity of the Creatine Kinase enzyme is tightly regulated through several mechanisms to match cellular energy status and demand. These include post-translational modifications, substrate availability, and differential gene expression.

Phosphorylation

CK activity can be modulated by phosphorylation by different protein kinases.

AMP-activated protein kinase (AMPK): AMPK, a key sensor of cellular energy status, can phosphorylate and inhibit CK. embopress.org This provides a mechanism to link the immediate energy buffering capacity of the CK system with the broader cellular response to metabolic stress. When the cell's energy state is low (high AMP:ATP ratio), AMPK is activated; its subsequent inhibition of CK suggests a coordinated regulation of cellular energy pathways. embopress.org

Protein Kinase C (PKC): In cardiac muscle, muscle-type CK (M-CK) is a target for PKC. nih.gov Studies have shown that phosphorylation of M-CK reduces the forward reaction (PCr synthesis), while dephosphorylation increases the reverse reaction (ATP synthesis from PCr). This suggests that phosphorylation by PKC can shift the equilibrium of the CK reaction, potentially acting as a compensatory mechanism in certain pathological states like diabetic cardiomyopathy. nih.gov

Interactive Table 2: Regulation of Creatine Kinase by Phosphorylation

| Kinase | Effect on CK Activity | Cellular Context | Reference |

| AMP-activated protein kinase (AMPK) | Inhibition | Response to metabolic stress (low energy state). embopress.org | embopress.org |

| Protein Kinase C (PKC) | Reduces forward reaction (PCr synthesis) | Signaling in cardiac muscle. nih.gov | nih.gov |

Substrate and Product Concentration

The CK reaction is reversible, and its direction is therefore highly sensitive to the relative concentrations of its substrates and products (Le Chatelier's principle).

ATP/ADP Ratio: A drop in the ATP/ADP ratio, indicative of high energy consumption, drives the reaction toward ATP synthesis from PCr. This is the primary role of the CK system as a temporal energy buffer. nih.govplos.org

PCr/Cr Ratio: The high concentration of PCr in resting muscle creates a large buffer capacity. During exercise, as PCr is consumed, the increasing concentration of creatine signals mitochondria to stimulate oxidative phosphorylation and replenish the energy stores. nih.gov

pH Regulation

The CK reaction that regenerates ATP from PCr and ADP consumes a proton (H⁺). This function makes the CK system an important buffer against cellular acidification, particularly during intense anaerobic activity which produces lactic acid. nih.gov By consuming protons, CK helps to maintain a stable intracellular pH, which is crucial for the function of many enzymes, including those involved in glycolysis and contraction.

Regulation of Isoenzyme Expression

On a long-term basis, the CK system is regulated by the differential expression of its various isoenzymes. The expression profile of CK isoforms (e.g., MM-CK in skeletal muscle, BB-CK in the brain, and mitochondrial isoforms uMtCK and sMtCK) is tissue-specific and changes during development. wikipedia.orgnih.govnih.gov For instance, during chondrocyte maturation in growth cartilage, there is a progressive increase in CK activity and a shift in the isoenzyme profile, indicating that the system is under developmental control to meet the changing metabolic needs of the cells. nih.gov

Endogenous Synthesis, Metabolic Fates, and Turnover of Phosphocreatine

Creatine (B1669601) Biosynthesis Pathways and Precursors

The human body naturally synthesizes creatine, an amino acid derivative, through a two-step process primarily involving the kidneys and the liver. wikipedia.orgresearchgate.net This endogenous synthesis is crucial for replenishing the body's creatine stores, especially in the absence of significant dietary intake. nih.gov

The initial step of creatine biosynthesis occurs predominantly in the kidneys. wikipedia.orgnih.gov It involves the enzyme L-arginine:glycine amidinotransferase (AGAT), which catalyzes the transfer of an amidino group from the amino acid L-arginine to glycine. nih.govresearchgate.net This reaction yields guanidinoacetate (GAA) and ornithine. researchgate.netdrinkharlo.com

Step 1: Formation of Guanidinoacetate (in the kidneys)

Enzyme: L-arginine:glycine amidinotransferase (AGAT) researchgate.net

Substrates: L-arginine, Glycine nih.gov

Products: Guanidinoacetate (GAA), Ornithine drinkharlo.com

Following its synthesis in the kidneys, guanidinoacetate is released into the bloodstream and transported to the liver for the second and final step of creatine synthesis. researchgate.netnih.gov

In the liver, the enzyme guanidinoacetate N-methyltransferase (GAMT) facilitates the methylation of guanidinoacetate. wikipedia.orgshawnyoung.com This reaction utilizes S-adenosyl-L-methionine (SAM) as the methyl group donor, resulting in the formation of creatine and S-adenosylhomocysteine (SAH). nih.govshawnyoung.com Creatine itself can then be released into the circulation to be taken up by target tissues. researchgate.netwikipedia.org Genetic deficiencies in either AGAT or GAMT can lead to severe neurological disorders due to impaired creatine synthesis. wikipedia.org

Step 2: Formation of Creatine (in the liver)

Enzyme: Guanidinoacetate N-methyltransferase (GAMT) shawnyoung.com

Substrates: Guanidinoacetate (GAA), S-adenosyl-L-methionine (SAM) nih.gov

Products: Creatine, S-adenosylhomocysteine (SAH) shawnyoung.com

The key precursors for endogenous creatine synthesis are therefore the amino acids glycine, arginine, and methionine (in the form of SAM). nih.gov

Table 1: Key Enzymes and Locations in Creatine Biosynthesis

| Step | Enzyme | Primary Location | Substrates | Products |

|---|---|---|---|---|

| 1 | L-arginine:glycine amidinotransferase (AGAT) | Kidneys | L-arginine, Glycine | Guanidinoacetate, Ornithine |

| 2 | Guanidinoacetate N-methyltransferase (GAMT) | Liver | Guanidinoacetate, S-adenosyl-L-methionine | Creatine, S-adenosylhomocysteine |

Cellular Phosphorylation of Creatine

Once synthesized or obtained from the diet, creatine is transported via the bloodstream and taken up by tissues with high energy requirements, most notably skeletal muscle (which stores about 95% of the body's creatine) and the brain. wikipedia.orgwikipedia.org Inside the cell, creatine is reversibly phosphorylated to form phosphocreatine (B42189). This reaction is catalyzed by the enzyme creatine kinase (CK). nih.govresearchgate.net

The phosphorylation of creatine by ATP to form phosphocreatine and ADP serves as a mechanism to store high-energy phosphate (B84403) bonds. wikipedia.org This phosphocreatine pool acts as a rapidly mobilizable reserve to regenerate ATP during periods of high energy demand. nih.gov The reaction is reversible, allowing phosphocreatine to donate its phosphate group back to ADP to quickly replenish ATP levels, a process crucial during the initial seconds of intense muscular activity. wikipedia.org

The Creatine Kinase Reaction: Creatine + ATP ↔ Phosphocreatine + ADP nih.gov

There are different isoforms of creatine kinase that are localized in specific cellular compartments to optimize energy transfer. nih.gov Cytosolic CK isoenzymes (such as CK-MM in skeletal muscle and CK-BB in the brain) are found in the cytoplasm, where they regenerate ATP at sites of utilization. nih.govmdpi.com Mitochondrial CK (Mt-CK) is located in the mitochondrial intermembrane space and is involved in the formation of phosphocreatine from ATP produced through oxidative phosphorylation. researchgate.netnih.gov This "phosphocreatine shuttle" efficiently transports high-energy phosphate from the mitochondria to the cytosol. nih.gov

Non-Enzymatic Degradation to Creatinine (B1669602) and Phosphocreatinine

Both creatine and phosphocreatine undergo a spontaneous, non-enzymatic degradation to form creatinine. shawnyoung.comresearchgate.net This process involves an irreversible cyclization reaction. The resulting creatinine is then released from the muscle cells into the bloodstream, filtered by the kidneys, and excreted in the urine. researchgate.netyoutube.com

The rate of this degradation is relatively constant. It is estimated that approximately 1.7% of the total creatine pool is converted to creatinine each day. nih.govmdpi.com However, the conversion rate is not identical for creatine and its phosphorylated form. Phosphocreatine is kinetically more favorable to cyclize into creatinine than creatine. youtube.com

Phosphocreatine degradation rate: Approximately 2.6% of the phosphocreatine stores are converted to creatinine per day. youtube.com

Creatine degradation rate: Approximately 1.1% of the free creatine stores are converted to creatinine per day. youtube.com

This continuous, spontaneous loss of creatine and phosphocreatine necessitates their constant replenishment through either endogenous synthesis or dietary intake to maintain adequate cellular stores. nih.govshawnyoung.com The term "phosphocreatinine" is not commonly used in the primary literature to describe a distinct degradation product; rather, both creatine and phosphocreatine degrade to the same end-product, creatinine. youtube.com

Kinetics of Phosphocreatine Pool Turnover

The turnover of the phosphocreatine pool is dynamic, particularly in skeletal muscle, where its concentration changes rapidly to buffer ATP levels during fluctuations in energy demand, such as at the onset of exercise and during recovery.

At the start of muscular contraction, phosphocreatine is rapidly broken down to regenerate ATP, causing its concentration to fall. paulogentil.com The kinetics of this initial decline can be described by a time constant (τ), which reflects how quickly the concentration changes. Studies using ³¹P-magnetic resonance spectroscopy have quantified these kinetics. For the transition from rest to moderate-intensity exercise, the time constant for the fall in phosphocreatine has been reported to be in the range of 21 to 26 seconds in both children and adults. physiology.org

During the transition to heavy exercise from a resting state, the kinetics are slower, with a reported time constant of approximately 48 seconds. nih.gov Furthermore, during sustained heavy exercise, a "slow component" in the phosphocreatine response is often observed, where its concentration continues to decline slowly after the initial rapid drop. nih.govphysiology.org This slow component is thought to reflect a reduced muscle efficiency and an increased phosphate cost of force production. physiology.org

Following the cessation of exercise, phosphocreatine is resynthesized via oxidative phosphorylation. The kinetics of this recovery are also rapid. For moderate-intensity exercise, the recovery time constant is similar to the on-kinetics, ranging from 23 to 29 seconds. physiology.org The rate of phosphocreatine resynthesis is dependent on oxygen availability and the muscle's oxidative capacity. physiology.org

Table 2: Time Constants (τ) of Phosphocreatine Kinetics in Human Quadriceps Muscle

| Exercise Transition | Condition | Time Constant (τ) in seconds (mean ± SD) | Reference |

|---|---|---|---|

| Rest to Moderate | Boys | 21 ± 4 | physiology.org |

| Rest to Moderate | Girls | 24 ± 5 | physiology.org |

| Rest to Moderate | Men | 26 ± 9 | physiology.org |

| Rest to Moderate | Women | 24 ± 7 | physiology.org |

| Rest to Heavy | Mixed Adults | 48 ± 11 | nih.gov |

| Moderate to Heavy | Mixed Adults | 95 ± 40 | nih.gov |

| Recovery from Moderate | Boys | 26 ± 5 | physiology.org |

| Recovery from Moderate | Girls | 29 ± 7 | physiology.org |

| Recovery from Moderate | Men | 23 ± 9 | physiology.org |

| Recovery from Moderate | Women | 29 ± 7 | physiology.org |

Cellular and Tissue Distribution of Phosphocreatine

Major Storage Tissues with High Energy Demands

Tissues with high and fluctuating energy requirements, such as skeletal muscle, the heart, and the brain, maintain substantial stores of phosphocreatine (B42189). wikipedia.orgdrugbank.com This allows for the rapid regeneration of adenosine (B11128) triphosphate (ATP) from adenosine diphosphate (B83284) (ADP), a process crucial for sustaining cellular function during periods of intense activity. wikipedia.orgdrugbank.comnumberanalytics.com

Skeletal muscle is the primary storage site for creatine (B1669601) in the body, holding approximately 95% of the total amount. wikipedia.org Within muscle cells, phosphocreatine plays a pivotal role in energy buffering. During intense, short-duration exercise, the demand for ATP skyrockets to a rate that cannot be met by glycolysis or oxidative phosphorylation alone. numberanalytics.com In these initial seconds of maximal muscular effort, phosphocreatine anaerobically donates its phosphate (B84403) group to ADP to regenerate ATP, a reaction catalyzed by creatine kinase. wikipedia.org This immediate replenishment of ATP sustains muscle contraction. numberanalytics.com

Studies using phosphorus-31 nuclear magnetic resonance (31P-NMR) spectroscopy have demonstrated the dynamic changes in phosphocreatine levels during muscle activity. At the onset of exercise, there is a significant decrease in phosphocreatine and a corresponding increase in inorganic phosphate (Pi). physiology.org Interestingly, during high-frequency-induced fatigue, phosphocreatine levels can return towards baseline, suggesting that fatigue is not solely a result of high-energy phosphate depletion. physiology.org The ratio of phosphocreatine to creatine is a key indicator of the muscle's energy status. In a 70 kg man with about 120 g of creatine, approximately 60% exists as phosphocreatine. wikipedia.org

The heart, a muscle in a constant state of contraction, has exceptionally high and continuous energy demands. The phosphocreatine system is integral to maintaining the energy homeostasis of the myocardium. nih.govcoventry.ac.uk It acts as an energy shuttle, transferring high-energy phosphate from the mitochondria, where ATP is produced, to the myofibrils, where ATP is consumed by myosin ATPase for contraction. nih.govahajournals.org This "phosphocreatine circuit" ensures an efficient supply of energy to the sites of utilization. nih.govcoventry.ac.uk

In a healthy heart, the phosphocreatine/ATP ratio is a key indicator of myocardial energy status. ahajournals.org During periods of increased workload, the heart utilizes its phosphocreatine reserves to meet the heightened demand for ATP. oup.com In conditions of cardiac stress or disease, such as dilated cardiomyopathy, this ratio is often reduced, indicating impaired energy metabolism. ahajournals.org This reduction in the phosphocreatine-to-ATP ratio has been shown to be a predictor of mortality in patients with this condition. ahajournals.org The maintenance of adequate phosphocreatine levels is therefore crucial for normal cardiac function and for protecting the heart from ischemic damage. frontiersin.org

The brain, despite its relatively small size, accounts for a significant portion of the body's total energy consumption. Phosphocreatine plays a crucial role in buffering cellular ATP levels in the brain to meet the fluctuating energy demands of neuronal activity. wikipedia.orgnumberanalytics.com Different regions of the brain exhibit non-uniform distribution of creatine kinase activity, with areas like the cerebellum having higher concentrations, reflecting varied energy requirements. researchgate.netredalyc.org

Research has shown that cerebral phosphocreatine levels are dynamic and can be influenced by factors such as wakefulness and sleep. jneurosci.org For instance, phosphocreatine levels in the left thalamus have been observed to decrease during the day and be restored after a nap, suggesting its consumption during periods of high neuronal activity and replenishment during rest. jneurosci.org The phosphocreatine system in the brain is essential for maintaining energy homeostasis, which is critical for neuronal function and protection against ischemic or anoxic events. forlabs.co.uk Studies have also explored the effects of creatine supplementation on cerebral energetics, noting changes in the phosphocreatine to ATP ratio. nih.gov

Presence and Role in Other Biological Tissues and Cells

While the highest concentrations of phosphocreatine are found in muscle and brain tissues, it is also present and functionally important in other tissues and cells, albeit at lower levels. wikipedia.orgdrugbank.com

The liver and kidneys are central to the body's synthesis of creatine. wikipedia.orgdrugbank.comadam.com The process begins in the kidneys and is completed in the liver, from where creatine is transported via the bloodstream to other tissues. wikipedia.orgdrugbank.com While these organs are primarily sites of synthesis rather than major storage depots, they do contain creatine and phosphocreatine. nih.gov Studies in rats have shown that dietary creatine supplementation leads to a significant increase in creatine content in the liver and kidneys, while levels in the heart, brain, and skeletal muscle remain constant. nih.gov This suggests that the regulation of creatine uptake and storage differs between these organs.

The presence and role of phosphocreatine in human red blood cells (erythrocytes) have also been investigated. nih.gov Although mature red blood cells lack mitochondria and rely on glycolysis for ATP production, a phosphocreatine system exists. nih.govscirp.org Studies have shown that upon intravenous administration of phosphocreatine, while the compound itself does not readily enter the red blood cells due to its polarity, its metabolite, creatine, does. scirp.org This leads to an increase in intracellular creatine and a subsequent rise in ATP levels within the red blood cells. scirp.orgjscimedcentral.com This elevation in ATP is thought to contribute to improved hemorheology, the flow properties of blood. scirp.org Furthermore, phosphocreatine has been shown to have a protective effect on red blood cells, shielding them from lysis induced by various stressors. plos.org

Data Tables

Table 1: Relative Distribution of Phosphocreatine in Different Tissues

| Tissue | Relative Concentration | Primary Role |

| Skeletal Muscle | Very High | Immediate energy buffer for contraction wikipedia.orgnih.gov |

| Myocardium | High | Energy shuttle and reserve for continuous contraction wikipedia.orgnih.gov |

| Brain | High | Energy buffer for neuronal activity wikipedia.orgnumberanalytics.com |

| Kidney | Low | Creatine synthesis drugbank.comnih.gov |

| Liver | Low | Creatine synthesis drugbank.comnih.gov |

| Red Blood Cells | Very Low | Potential role in ATP maintenance and membrane protection scirp.orgplos.org |

Table 2: Representative Phosphocreatine Concentrations in Tissues

| Tissue | Species | Concentration (μmol/g wet weight) | Reference |

| Skeletal Muscle (fast-twitch) | Rat | ~25-30 | nih.gov |

| Skeletal Muscle (slow-twitch) | Rat | ~20-25 | nih.gov |

| Brain | Rat | ~3.3-3.8 | ahajournals.org |

| Brain (Thalamus) | Human | ~2.4 | jneurosci.org |

| Myocardium | Rat | ~10-15 | nih.gov |

Note: The concentrations provided are approximate and can vary based on the specific muscle type, physiological state, and analytical method used. The data is for general phosphocreatine and not specifically the di(tris) salt form.

Molecular Interactions and Cellular Transport Mechanisms

Interaction with Phospholipid Membranes

Recent research has illuminated a role for phosphocreatine (B42189) beyond its classical function in energy buffering, revealing direct interactions with phospholipid membranes that influence membrane characteristics and confer protective effects. nih.govnih.govplos.org These non-energy-related functions are significant for understanding the full spectrum of phosphocreatine's physiological importance. nih.govplos.org

Phosphocreatine has been shown to interact directly with the zwitterionic headgroups of phospholipids (B1166683) that constitute cellular membranes. plos.org This interaction, though of low affinity, is capable of inducing notable changes in the physical properties of the lipid bilayer. nih.govnih.gov Studies using various biophysical techniques have provided evidence for these effects:

Lipid Phase Transition: Differential scanning calorimetry (DSC) has demonstrated that phosphocreatine can alter the lipid phase transition of membranes. nih.govnih.govplos.org Specifically, in experiments using the di(Tris) salt of PCr, changes in the heating-cooling cycles of liposomes were observed, indicating an effect on membrane packing. nih.gov

Membrane Structure and Shape: Solid-state 31P-NMR spectroscopy and surface plasmon resonance (SPR) have revealed that phosphocreatine's interaction with liposomes can lead to changes in the shape of these model membranes. nih.govnih.govplos.org This suggests that PCr can affect the structural order and dynamics of the phospholipid bilayer. plos.org

Binding to Liposomes: Phosphocreatine and its analogues demonstrate binding to liposomes, with a particular affinity for those composed of zwitterionic phospholipids. nih.gov SPR analysis has quantified this interaction, showing concentration-dependent binding of PCr to liposomes that mimic the composition of cellular membranes. nih.govplos.org The proposed mechanism involves an interaction between the charged phosphate (B84403) and guanidinium (B1211019) groups of PCr and the zwitterionic headgroups of phospholipids like phosphatidylcholine. plos.org

A significant consequence of the interaction between phosphocreatine and phospholipids is the stabilization and protection of cellular membranes against various forms of stress. nih.govplos.org This protective capacity is a direct result of the altered membrane properties induced by PCr. nih.gov The mechanisms underlying these protective effects have been demonstrated in model systems, including liposomes and erythrocytes. nih.govnih.gov

Phosphocreatine efficiently protects membranes from permeabilization and lysis caused by:

Chemical-Induced Damage: PCr protects red blood cells from hemolysis induced by the oxidative drug doxorubicin (B1662922) and the mild detergent saponin. nih.govnih.govplos.org

Physical Stress: It has been shown to shield red blood cells from lysis under hypoosmotic stress. nih.govnih.govplos.org

Peptide-Induced Permeabilization: In liposome (B1194612) models, phosphocreatine protects lipid vesicles against permeabilization caused by the membrane-active peptide melittin (B549807). nih.govplos.org

The collective evidence suggests that by binding to phospholipids, phosphocreatine stabilizes the membrane structure, making it more resilient to insults that would otherwise compromise its integrity. plos.org This membrane-protective function is a novel aspect of PCr's biological activity, distinct from its role in energy metabolism. nih.gov

| Model System | Stress Inducer | Observed Protective Effect | Reference |

|---|---|---|---|

| Red Blood Cells | Doxorubicin (Oxidative Stress) | Protection against hemolysis | nih.govplos.org |

| Red Blood Cells | Saponin (Detergent) | Protection against hemolysis | nih.govplos.org |

| Red Blood Cells | Hypoosmotic Stress | Protection against lysis | nih.govplos.org |

| Lipid Vesicles (LUVs) | Melittin (Peptide) | Protection against permeabilization | nih.govplos.org |

Creatine (B1669601) Transporter (CrT) System

The intracellular concentration of creatine, the direct precursor for phosphocreatine synthesis, is maintained by a specific transport system. nih.govproquest.com Cells in high-energy-demand tissues like muscle and brain cannot synthesize creatine and therefore rely on its uptake from the bloodstream. pnas.orgahajournals.org This uptake is mediated by the Creatine Transporter (CrT), also known as SLC6A8. nih.govresearchgate.netuniprot.org It is important to note that the transporter facilitates the uptake of creatine, not phosphocreatine itself. mdpi.com Exogenously administered phosphocreatine is hydrolyzed into creatine and inorganic phosphate before the creatine can be transported into the cell. mdpi.com

The CrT is a member of the solute carrier family 6 (SLC6) of Na+ and Cl--dependent neurotransmitter transporters. nih.govresearchgate.net Its function is crucial, as demonstrated by the severe neurological deficits that arise from mutations in the SLC6A8 gene. nih.govuniprot.org The transport of creatine into the cell is an active process that moves creatine against a significant concentration gradient. ahajournals.orgnih.gov

Key characteristics of this transport system include:

Ion Dependency: Creatine uptake is strictly dependent on the presence of extracellular sodium (Na+) and chloride (Cl−) ions. nih.govnih.govnih.gov The process is electrogenic, meaning it involves a net movement of charge across the membrane. nih.gov

Stoichiometry: Studies suggest a transport stoichiometry of 2 Na+ ions and 1 Cl− ion for every molecule of creatine transported into the cell. nih.govnih.gov

Substrate Specificity: The transporter is highly specific for creatine. nih.gov Structural analogues such as guanidinopropionic acid can antagonize uptake, while other molecules like GABA, choline, and taurine (B1682933) have no effect. nih.gov

Kinetics: The transporter exhibits saturable kinetics, with a high affinity for creatine, indicated by a Km value of approximately 29 μM in intestinal cells. nih.gov

The activity of the Creatine Transporter is tightly regulated to maintain cellular creatine homeostasis. proquest.compnas.org This regulation occurs through multiple mechanisms, influencing both the number and activity of the transporter proteins in the cell membrane.

| Regulatory Factor | Effect on CrT | Mechanism | Reference |

|---|---|---|---|

| Extracellular Creatine | Down-regulation | High extracellular creatine levels decrease CrT activity and expression. | pnas.orgresearchgate.net |

| Intracellular Creatine | Down-regulation | High intracellular creatine content is inversely related to CrT activity. | nih.govphysiology.org |

| Substrate Depletion | Up-regulation | Incubation in creatine-depleted medium enhances transport capacity. | physiology.orgphysiology.org |

| AMP-activated protein kinase (AMPK) | Up-regulation | AMPK activation increases CrT protein content and transport Vmax. | physiology.org |

| Hormones | Modulation | Various hormones can influence CrT activity. | nih.gov |

| Phosphorylation State | Modulation | Phosphorylation of the transporter protein likely influences its activity. | nih.govnih.gov |

Regulation is critical, as evidenced by studies showing that prolonged creatine supplementation can lead to a down-regulation of the CrT, potentially attenuating the response to supplementation. researchgate.net Conversely, depleting intracellular creatine stores leads to a marked increase in CrT protein expression and uptake activity. physiology.org In cardiomyocytes, the energy-sensing enzyme AMP-activated protein kinase (AMPK) has been identified as a positive regulator, increasing transporter content and activity. physiology.org

Direct and Indirect Interactions with Cellular Components

Phosphocreatine's sphere of influence extends to interactions with other key cellular components beyond its primary role in the creatine kinase reaction.

Direct Interactions: The most well-documented direct interaction is with phospholipids, as detailed in section 6.1. nih.govplos.org This interaction stabilizes membranes and may have broader implications for membrane-related physiological functions, such as ion homeostasis. nih.govplos.org Some research also suggests that phosphocreatine may directly interact with and modulate the activity of ion channels, including potassium and calcium channels, which are fundamental to neuronal signaling and muscle contraction. smolecule.comsmolecule.com

Indirect Interactions: The primary indirect interaction of phosphocreatine is its role as an energy buffer through the creatine kinase (CK) system. drinkharlo.comdrugbank.com PCr donates its high-energy phosphate group to adenosine (B11128) diphosphate (B83284) (ADP) to rapidly regenerate adenosine triphosphate (ATP). drugbank.com This reaction is vital in cells with high and fluctuating energy demands. drugbank.com By maintaining a high ATP/ADP ratio, phosphocreatine indirectly influences all ATP-dependent cellular processes, including muscle contraction, ion pumping (e.g., Na+/K+-ATPase), and various signaling pathways. nih.govnih.gov Furthermore, PCr may interact with specific sites on the cell surface, similar to ATP, potentially inducing ion flows and altering the membrane potential, which in turn can trigger conformational changes in membrane proteins. jscimedcentral.com

Binding to ATP-Dependent Enzymes

The most well-characterized interaction of phosphocreatine is with ATP-dependent enzymes, primarily through the creatine kinase (CK) system. This system is fundamental to cellular energy metabolism, providing a rapid mechanism for ATP regeneration. smolecule.com

The core of this interaction is the reversible phosphorylation of adenosine diphosphate (ADP) catalyzed by creatine kinase: PCr + ADP + H⁺ ⇌ ATP + Creatine (Cr)

This reaction is crucial for sustaining cellular functions, especially under anaerobic or ischemic conditions. smolecule.com Phosphocreatine serves as a readily available reservoir of high-energy phosphate groups, which it donates to ADP to replenish ATP stores. scientificlabs.comscientificlabs.com In vertebrate muscle and brain neurons, this non-oxidative mechanism for ATP regeneration protects cells from damage during periods of low oxygen. smolecule.comscientificlabs.comscientificlabs.com

The interaction is highly specific. Creatine kinase has distinct binding sites for both phosphocreatine and ATP. The equilibrium of the CK reaction is driven by the cellular concentrations of these molecules. For instance, an excess of creatine shifts the equilibrium toward the production of phosphocreatine, while high levels of ADP during intense metabolic activity drive the forward reaction to regenerate ATP. wikipedia.org This dynamic interplay ensures that ATP levels are stabilized, which is critical for the function of countless ATP-dependent enzymes involved in processes from muscle contraction to ion transport. wikipedia.org

| Enzyme System | Interaction with Phosphocreatine | Cellular Function |

| Creatine Kinase (CK) | Serves as a primary substrate, donating a phosphate group to ADP. | Rapid regeneration of ATP to buffer cellular energy levels. wikipedia.orgscientificlabs.com |

| ATPases (e.g., in myofibrils) | Indirectly supports function by ensuring a steady supply of ATP via the CK reaction. wikipedia.org | Powers muscle contraction and other energy-dependent cellular work. |

Modulation of Intracellular Signaling Pathways

Recent research has uncovered roles for phosphocreatine beyond simple energy buffering, showing its ability to modulate key intracellular signaling pathways.

AMP-Activated Protein Kinase (AMPK): The relationship between the phosphocreatine system and AMPK, a central regulator of cellular energy homeostasis, is complex. AMPK is activated by an increase in the cellular AMP/ATP ratio, a sign of energy stress. nih.gov Once active, it shifts metabolism towards catabolic, ATP-producing pathways. nih.gov

Some studies provide direct evidence that these two energy-regulating systems are linked. It has been shown that AMPK can inhibit creatine kinase through phosphorylation. nih.gov Furthermore, AMPK itself appears to be regulated by the phosphocreatine/creatine ratio and pH, suggesting a coordinated mechanism for managing cellular energy. nih.gov This novel regulation could explain how energy supply is matched to demand after the initial phosphocreatine stores are used during intense activity. nih.gov However, other research has questioned whether the PCr/Cr ratio directly activates AMPK, indicating that this interaction is still an area of active investigation. plos.orgethz.ch

RhoA/Rho-kinase Pathway: The RhoA/Rho-kinase pathway is a critical regulator of smooth muscle contraction. researchgate.net Evidence suggests that hypoxia can inhibit Rho kinase-dependent phosphorylation, leading to Ca²⁺-desensitizing relaxation in tissues like the porcine coronary artery. researchgate.net While phosphocreatine's direct modulation of RhoA itself is not fully established, its role in cellular energetic status under hypoxic conditions is well-known. scientificlabs.com Given that the activity of pathways like Rho-kinase is tightly linked to the energy state of the cell, phosphocreatine's ability to maintain ATP levels during hypoxia could indirectly influence this signaling cascade. researchgate.netphysiology.org

Involvement in Epigenetic Reprogramming

A groundbreaking discovery has linked phosphocreatine metabolism directly to epigenetic regulation, particularly in the context of cancer. A 2024 study revealed that glioblastoma (GBM) stem cells produce significant amounts of phosphocreatine to reprogram their epigenetic landscape and promote tumor growth. nih.gov

BRD2 Stabilization: The core of this mechanism involves the stabilization of Bromodomain-containing protein 2 (BRD2), an epigenetic reader protein. nih.gov The research demonstrated that phosphocreatine prevents the degradation of BRD2, which in turn promotes accurate chromosome segregation and cell proliferation in glioblastoma cells. nih.gov This finding highlights a novel, non-metabolic function of phosphocreatine in supporting cancer progression.

The study further showed that disrupting the synthesis of phosphocreatine with the inhibitor cyclocreatine (B13531) (cCr) leads to the degradation of BRD2. nih.govresearchgate.net This degradation inhibits the transcription of BRD2's target genes, impairs chromosome segregation, and reduces cell proliferation. nih.gov In mouse models of glioblastoma, treatment with cyclocreatine significantly slowed tumor growth and increased the tumor's sensitivity to a BRD2 inhibitor. nih.gov

This research identifies the high production of phosphocreatine as a druggable metabolic feature of glioblastoma, opening a new potential therapeutic avenue for treatment. nih.gov

| Finding | Implication for Glioblastoma (GBM) |

| GBM stem cells produce substantial amounts of phosphocreatine (PCr). nih.gov | PCr is used to drive epigenetic changes that support tumor survival. nih.gov |

| Phosphocreatine stabilizes the epigenetic protein BRD2, preventing its degradation. nih.gov | Stabilized BRD2 promotes chromosome segregation and cell proliferation. nih.govresearchgate.net |

| Pharmacological inhibition of PCr synthesis (using cyclocreatine) leads to BRD2 degradation. nih.gov | Leads to inhibited tumor growth and sensitizes tumors to BRD2 inhibitors. nih.gov |

Advanced Methodologies for Phosphocreatine Research

Spectroscopic Techniques for In Vivo and Ex Vivo Analysis

Spectroscopic methods offer non-invasive windows into the dynamic processes involving phosphocreatine (B42189) within living tissues.

Phosphorus-31 Nuclear Magnetic Resonance Spectroscopy (³¹P-MRS) for Energetic Status and Recovery Kinetics

Phosphorus-31 Nuclear Magnetic Resonance Spectroscopy (³¹P-MRS) is a powerful, non-invasive technique used to study energy metabolism in vivo. nih.gov It allows for the direct measurement of key phosphorus-containing metabolites, including phosphocreatine, adenosine (B11128) triphosphate (ATP), and inorganic phosphate (B84403) (Pi). nih.govresearchgate.net The ratio of phosphocreatine to ATP (PCr/ATP) is a widely used index to assess the energetic status and viability of tissues like the myocardium and skeletal muscle. nih.govfrontiersin.org

A crucial application of ³¹P-MRS is the measurement of post-exercise phosphocreatine recovery kinetics, which serves as a highly prevalent method for evaluating skeletal muscle mitochondrial function. nih.govfisiologiadelejercicio.com The rate constant of PCr resynthesis (kPCr) after exercise provides a quantitative measure of oxidative capacity. nih.gov Studies have shown that factors such as age and end-of-exercise pH can influence PCr recovery time. nih.govfisiologiadelejercicio.com For instance, greater age is associated with longer PCr recovery, and a more acidic environment at the end of exercise also correlates with prolonged recovery times. nih.govfisiologiadelejercicio.com Despite its utility, it's important to note the considerable inter-subject variability in PCr recovery kinetics, which can be influenced by the metabolic status at the end of exercise. nih.gov

| Parameter | Significance in ³¹P-MRS | Key Findings | Citations |

| PCr/ATP Ratio | Index of cellular energetic status. | Varies among research sites due to different methodologies. Literature mean for healthy human myocardium at rest is ~1.7 ± 0.3. | nih.govfrontiersin.org |

| PCr Recovery Kinetics (kPCr) | Measure of mitochondrial oxidative capacity. | Longer recovery times associated with greater age and more acidic end-of-exercise pH. Significant inter-subject variability exists. | nih.govfisiologiadelejercicio.comnih.gov |

| Repeatability | Consistency of measurements. | Repeatability coefficient for calf muscle PCr/γ-ATP ratio was 9.0%. | frontiersin.org |

Chemical Exchange Saturation Transfer (CEST) MRI for Imaging and Quantification

Chemical Exchange Saturation Transfer (CEST) MRI is an emerging and promising magnetic resonance imaging technique for the non-invasive detection of metabolites at low concentrations, such as phosphocreatine. nih.govkennedykrieger.org This method indirectly detects molecules with exchangeable protons by observing their effect on the water signal. ahajournals.org Specifically, the guanidinium (B1211019) protons of phosphocreatine can be targeted to generate CEST contrast. researchgate.net

CEST MRI has been successfully applied to map phosphocreatine distribution in tissues like skeletal muscle, offering high-resolution images that are not achievable with conventional ³¹P-MRS. ismrm.orgnih.gov This allows for the muscle-group-specific quantification of phosphocreatine concentrations. ahajournals.org Recent advancements, including the use of artificial neural networks, have enabled rapid and absolute quantification of PCr concentration, making the technique more robust and clinically viable. kennedykrieger.orgismrm.org Studies have demonstrated the sensitivity of PCr-CEST in muscle at high magnetic fields and have validated its ability to detect changes in PCr levels, for example, after euthanasia, where a significant drop in the PCr-CEST signal was observed, consistent with ³¹P-MRS findings. nih.gov

| Technique | Principle | Application in PCr Research | Key Findings | Citations |

| PCr-CEST MRI | Detection of exchangeable guanidinium protons of PCr. | High-resolution mapping and quantification of PCr in skeletal muscle. | Enables muscle-group-specific analysis of PCr concentration. Artificial neural networks can provide rapid and absolute quantification. | nih.govkennedykrieger.orgahajournals.orgismrm.org |

| PCr-CEST vs. ³¹P-MRS | Comparison of techniques. | Both detect changes in PCr levels. | PCr-CEST signal dropped by 82.3% after euthanasia, compared to an 85% decrease in PCr measured by ³¹P-MRS. | nih.gov |

| Exchange Rate (kex) | Rate of proton exchange between PCr and water. | Measured to be less than 400 s⁻¹ at physiological pH, which is a slower exchange regime compared to creatine (B1669601). | nih.gov |

Chromatographic and Mass Spectrometry Approaches

Chromatographic and mass spectrometry techniques are indispensable for the precise ex vivo quantification of phosphocreatine and related metabolites in biological samples.

Ion-Pair High-Performance Liquid Chromatography (IP-HPLC) for Simultaneous Metabolite Determination

Ion-Pair High-Performance Liquid Chromatography (IP-HPLC) is a robust and specific method for the simultaneous determination of phosphocreatine and its related metabolites, such as creatine and ATP, in biological matrices like plasma and red blood cells. scirp.orgscirp.org This technique utilizes an ion-pair reagent, such as tetrabutylammonium (B224687) hydrogen sulfate (B86663), in the mobile phase to enhance the retention of polar compounds like phosphocreatine on a non-polar stationary phase (e.g., C18 column). nih.gov

The method's specificity allows for the reliable quantification of exogenous phosphocreatine and its metabolic byproducts, which is crucial for pharmacokinetic studies. nih.gov Gradient elution, where the mobile phase composition is changed over time, is often employed to achieve optimal separation of compounds with different polarities, such as the highly polar phosphocreatine and the less polar ATP. scirp.org The detection is typically performed using a UV detector at specific wavelengths suitable for the analytes (e.g., 210 nm for PCr and creatine, and 260 nm for ATP). scirp.org

| Parameter | Description | Typical Value/Range | Citations |

| Column | Stationary phase for separation. | Kromasil C18 | scirp.orgnih.gov |

| Mobile Phase | Solvent system with ion-pair reagent. | Phosphate buffer with tetrabutylammonium hydrogen sulfate and methanol. | scirp.orgnih.gov |

| Detection | Wavelengths for UV detection. | 210 nm (for PCr, Cr), 260 nm (for ATP) | scirp.org |

| Linearity Range (Plasma) | Concentration range for accurate quantification. | PCr: 10 - 7500 µg/mL; Cr & ATP: 10 - 1500 µg/mL | scirp.org |

| Precision (RSD) | Reproducibility of the method. | Intra-day and inter-day RSDs not more than 6.2% | nih.gov |

| Accuracy | Closeness to the true value. | 96.5% - 102.4% | nih.gov |

| Extraction Recovery | Efficiency of sample preparation. | > 92% | nih.gov |

High-Performance Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (HPLC-MS/MS) for Quantitative Analysis

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) offers superior sensitivity and selectivity for the simultaneous quantitative analysis of phosphocreatine, creatine, and creatinine (B1669602) in biological fluids. nih.gov This method couples the separation power of HPLC with the precise detection and quantification capabilities of tandem mass spectrometry. nih.gov

In a typical HPLC-MS/MS workflow, after protein precipitation from the plasma sample, the analytes are separated on a C18 column. nih.gov The detection is performed using a mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for each analyte. nih.gov This technique allows for the use of stable isotope-labeled internal standards, ensuring high accuracy and precision. bevital.no The method has been successfully applied to pharmacokinetic studies in various populations, demonstrating its robustness and reliability. nih.govjscimedcentral.com

| Parameter | Description | Methodology | Citations |

| Sample Preparation | Extraction of analytes from the biological matrix. | Protein precipitation with acetonitrile-water. | nih.gov |

| Chromatographic Separation | HPLC column used for separation. | Hypersil Gold C18 | nih.govnih.gov |

| Mobile Phase | Solvent system for elution. | Gradient of ammonium (B1175870) acetate (B1210297) aqueous solution and methanol. | nih.gov |

| Detection | Mass spectrometry mode for quantification. | Positive and negative ion multiple reaction monitoring (MRM). | nih.gov |

| Linearity | Correlation coefficient (r) of the calibration curve. | > 0.99 | nih.govnih.gov |

| Precision (CV) | Coefficient of variation for intra-day and inter-day measurements. | < 5.46% | nih.gov |

| Recovery | Average recovery of the analytes. | 70.9% - 97.5% | nih.gov |

Biochemical and Biophysical Assays

Beyond spectroscopic and chromatographic techniques, a variety of biochemical and biophysical assays have been employed to investigate the interactions and functions of phosphocreatine. These methods have provided evidence for the interaction of phosphocreatine with phospholipids (B1166683), suggesting a role beyond its function in energy buffering. nih.govplos.org

A combination of complementary assays has been used to demonstrate this interaction, including:

Chemical Binding Assays: These assays, such as co-sedimentation with liposomes, have shown a concentration-dependent association of phosphocreatine with lipid vesicles. plos.org

Surface Plasmon Resonance (SPR): SPR has revealed a low-affinity interaction between phosphocreatine and phospholipids and indicated that this interaction induces changes in the shape of liposomes. nih.govplos.org

Solid-State ³¹P-NMR: This technique has provided further evidence for changes in liposome (B1194612) shape upon interaction with phosphocreatine. nih.govplos.org

Differential Scanning Calorimetry (DSC): DSC studies have shown that phosphocreatine can affect membrane packing, as indicated by altered lipid phase transitions. nih.govplos.org

Furthermore, functional assays have demonstrated that phosphocreatine can protect membranes from permeabilization induced by various agents, such as the peptide melittin (B549807) and the oxidative drug doxorubicin (B1662922). nih.govplos.org These findings point to a non-energy-related, membrane-protective role for phosphocreatine. nih.gov

| Assay Type | Method | Key Finding Regarding Phosphocreatine | Citations |

| Biochemical | Chemical Binding Assay (Co-sedimentation) | Concentration-dependent association with liposomes. | plos.org |

| Biophysical | Surface Plasmon Resonance (SPR) | Low-affinity interaction with phospholipids, inducing changes in liposome shape. | nih.govplos.org |

| Biophysical | Solid-State ³¹P-NMR | Indicates changes in liposome shape upon interaction. | nih.govplos.org |

| Biophysical | Differential Scanning Calorimetry (DSC) | Affects membrane packing by altering lipid phase transition. | nih.govplos.org |

| Functional | Liposome Permeabilization / Erythrocyte Hemolysis | Protects against membrane permeabilization by various agents. | nih.govplos.org |

Enzymatic Assays for Creatine Kinase Activity and Coupled Reactions

The investigation of phosphocreatine di(tris) salt's role in cellular bioenergetics heavily relies on enzymatic assays, particularly those measuring the activity of creatine kinase (CK). Creatine kinase is the enzyme responsible for the reversible transfer of a phosphate group from phosphocreatine to adenosine diphosphate (B83284) (ADP), thereby regenerating adenosine triphosphate (ATP). nih.gov This process is fundamental for maintaining energy homeostasis in tissues with high and fluctuating energy demands, such as muscle and brain. nih.govnih.gov

Enzymatic assays for creatine kinase activity often utilize the reverse reaction, where phosphocreatine and ADP are converted to creatine and ATP. nih.gov This reaction is favored as it proceeds approximately six times faster than the forward reaction. nih.gov A common method involves a series of coupled enzyme reactions. The ATP produced in the CK reaction is used by hexokinase to phosphorylate glucose, forming glucose-6-phosphate. This product is then oxidized by glucose-6-phosphate dehydrogenase (G6PD), which concurrently reduces nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADP+) to NADPH. nih.govpsu.edu The rate of NADPH formation is monitored spectrophotometrically by measuring the increase in absorbance at 340 nm, which is directly proportional to the creatine kinase activity. nih.govpsu.edu

This compound is a preferred substrate in these assays, especially in experimental systems where the presence of alkali metal ions like sodium could interfere with the biological processes being studied. scbt.com The tris(hydroxymethyl)aminomethane (tris) salt form enhances solubility and stability in aqueous solutions, making it a reliable reagent for in vitro studies. smolecule.com The purity of this compound is critical for the accuracy and reproducibility of these assays, with a purity of ≥97% by enzymatic assay being a standard requirement. sigmaaldrich.com

Table 1: Components of a Typical Coupled Enzymatic Assay for Creatine Kinase Activity

| Component | Role |

| This compound | Substrate (phosphate donor) |

| Adenosine Diphosphate (ADP) | Substrate (phosphate acceptor) |

| Creatine Kinase (CK) | Enzyme being assayed |

| Hexokinase (HK) | Coupling enzyme |

| Glucose | Substrate for HK |

| Glucose-6-Phosphate Dehydrogenase (G6PD) | Coupling enzyme |

| NADP+ | Coenzyme, final electron acceptor |

| Magnesium Ions (Mg2+) | Cofactor for kinases |

| Buffer (e.g., Tris-HCl) | Maintains optimal pH |

Surface Plasmon Resonance (SPR) for Molecular Binding Studies

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique used to study molecular interactions in real-time. nih.govharvard.edu This methodology has been applied to investigate the binding characteristics of phosphocreatine with other molecules, notably phospholipids, providing insights into its non-energy-related functions. plos.orgethz.ch

In a typical SPR experiment, one molecule (the ligand) is immobilized on a sensor chip surface, and a solution containing the other molecule (the analyte) is flowed over this surface. harvard.edu The binding between the ligand and analyte causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal, measured in resonance units (RU). harvard.edu This allows for the determination of association (k_a) and dissociation (k_d) rate constants, as well as the equilibrium binding affinity (K_D). nih.gov

Research utilizing SPR has demonstrated that phosphocreatine can directly interact with phospholipid membranes. plos.orgethz.ch Studies have shown a low-affinity interaction between phosphocreatine and liposomes composed of various phospholipids. plos.orgethz.ch For instance, the binding of phosphocreatine to large unilamellar vesicles (LUVs) has been quantified, revealing concentration-dependent association. plos.org Notably, the interaction of phosphocreatine with membranes is stronger than that of creatine, suggesting the phosphate group plays a crucial role in this binding. plos.org

This compound has been specifically used in these SPR studies to explore its interaction with lipid bilayers, sometimes in comparison to its sodium salt form. plos.orgethz.ch These experiments have provided evidence that phosphocreatine can affect membrane properties, potentially by altering membrane packing and stability. plos.orgethz.ch This membrane-protective effect may contribute to the beneficial roles of phosphocreatine that are not solely attributable to its function in energy buffering. plos.orgethz.ch

Table 2: Example of SPR Analysis of Phosphocreatine-Liposome Interaction

| Analyte | Ligand | Estimated Affinity (K_D) | Key Finding | Reference |

| Phosphocreatine | Phosphatidylcholine/Cardiolipin Liposomes | ~100 mM | Low-affinity interaction observed | plos.orgethz.ch |

| Creatine | Phosphatidylcholine/Cardiolipin Liposomes | Weaker than PCr | Phosphate group enhances membrane interaction | plos.org |

Genetic and Molecular Manipulations in Research Models

Application of Transgenic Animal Models (e.g., Creatine Kinase Knockout/Overexpression)

Transgenic animal models, particularly mice with targeted genetic modifications of the creatine kinase system, have been instrumental in elucidating the physiological significance of phosphocreatine. These models involve either the knockout (ablation) or overexpression of specific creatine kinase isoenzymes.

Creatine Kinase Knockout Models: Mice lacking the muscle-specific cytosolic isoenzyme (M-CK) or the mitochondrial isoenzyme (Mito-CK), or both, have been developed. oup.com Studies on these knockout mice have revealed significant alterations in cardiac and skeletal muscle function and energetics. For example, mice with a combined knockout of M-CK and Mito-CK exhibit substantially reduced phosphocreatine levels. oup.com M-CK knockout mice, while having normal resting levels of phosphocreatine, show an impaired ability to regenerate ATP locally at the myofibrils, leading to hindered cross-bridge cycling. publicationslist.orgnih.gov These models demonstrate that the absence of a functional creatine kinase system, and thus the inability to efficiently utilize the phosphocreatine pool, has significant physiological consequences, including the development of left ventricular hypertrophy and dilatation. oup.com

Creatine Kinase Overexpression Models: Conversely, transgenic models that overexpress creatine kinase have been created to investigate the effects of enhancing the creatine kinase/phosphocreatine system. Overexpression of the M-CK isoform in the heart has been shown to improve myocardial energetics and contractile function under pathological conditions like doxorubicin-induced cardiotoxicity. plos.org Similarly, mice with cardiac-specific overexpression of mitochondrial creatine kinase (Mt-CK) demonstrated improved functional recovery and protection against ischemia-reperfusion injury. nih.gov

Another approach involves the overexpression of the creatine transporter (CrT), which leads to supranormal levels of both creatine and phosphocreatine in the heart. ahajournals.org Surprisingly, this dramatic increase resulted in cardiac hypertrophy and dysfunction, indicating that the tight regulation of the myocardial phosphocreatine pool is critical for normal heart function. ahajournals.org These findings highlight the delicate balance required in the creatine kinase/phosphocreatine system.

Table 3: Summary of Findings from Creatine Kinase Transgenic Models

| Model | Key Genetic Modification | Major Phenotype Related to Phosphocreatine | Reference |

| M-CK Knockout | Ablation of cytosolic muscle creatine kinase | Impaired local ATP regeneration at myofibrils, normal resting PCr | publicationslist.orgnih.gov |

| M/Mito-CK Double Knockout | Ablation of both cytosolic and mitochondrial CK | Substantially reduced phosphocreatine levels, LV hypertrophy | oup.com |

| CrT Overexpression | Overexpression of the creatine transporter | Supranormal levels of creatine and phosphocreatine, cardiac hypertrophy | ahajournals.org |

| Mt-CK Overexpression | Overexpression of mitochondrial creatine kinase | Preserved phosphocreatine/ATP ratio under stress, cardioprotective | nih.govd-nb.info |

| M-CK Overexpression | Overexpression of cytosolic muscle creatine kinase | Improved myocardial energetics and function in cardiotoxicity model | plos.org |

Gene Expression Analysis Related to Creatine Metabolism

The study of gene expression provides a deeper understanding of the molecular regulation of the creatine and phosphocreatine pool. This involves analyzing the expression levels of genes encoding the enzymes for creatine synthesis (AGAT and GAMT), the creatine transporter (SLC6A8), and the various creatine kinase isoenzymes. nih.govresearchgate.net

Bioinformatic analyses of transcriptomic data have been used to evaluate the expression of creatine-related genes in various tissues and under different physiological and pathological conditions. nih.govresearchgate.net For instance, gene enrichment analysis has identified numerous genes that are modulated in response to changes in creatine levels, highlighting the connection between creatine metabolism and other cellular processes like amino acid metabolism. nih.govresearchgate.net

In research models, gene expression analysis is often coupled with studies on transgenic animals. For example, in creatine kinase knockout mice, researchers have observed adaptive changes in the expression of genes involved in other energy metabolic pathways, such as an increase in the activity of glycolytic enzymes. nih.gov In models of creatine transporter overexpression, the levels of the transporter's mRNA were shown to correlate directly with the intracellular creatine and phosphocreatine concentrations. ahajournals.org